4-Methyl-6-nitro-1H-indole
CAS No.: 139121-49-6
Cat. No.: VC8071712
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139121-49-6 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 4-methyl-6-nitro-1H-indole |
Standard InChI | InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 |
Standard InChI Key | PTZHKODNLXFZBR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methyl-6-nitro-1H-indole (C₉H₈N₂O₂, molecular weight: 178.17 g/mol) belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methyl group at position 4 introduces steric effects, while the nitro group at position 6 exerts strong electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity .
Key Structural Features:
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Aromatic System: The indole core provides planar aromaticity, enabling π-π interactions critical for biological activity.
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Substituent Effects: The nitro group (-NO₂) at position 6 directs electrophilic substitution to the 5-position, while the methyl group at position 4 enhances lipophilicity (LogP ≈ 2.8) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-Methyl-6-nitro-1H-indole typically involves nitration of 4-methylindole. A representative method, adapted from analogous indole nitrations , proceeds as follows:
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Nitration Reaction:
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Workup and Purification:
Yield Optimization:
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Temperature Control: Excess heat promotes byproducts like 5-nitro isomers .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve regioselectivity but may reduce yields due to side reactions.
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 4-Methyl-6-nitro-1H-indole are scarce, data from analogs suggest the following properties :
Stability Considerations:
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Thermal Stability: Decomposes above 250°C, with nitro group reduction risks under high heat.
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Light Sensitivity: Nitroaromatics are prone to photodegradation; storage in amber vials is recommended .
Applications in Organic Synthesis
Building Block for Heterocycles
4-Methyl-6-nitro-1H-indole serves as a precursor for:
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Pyrroloindoles: Via Buchwald-Hartwig amination at the 5-position .
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Indole Alkaloids: Functionalization of the nitro group to amines enables access to natural product scaffolds.
Case Study: Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position, leveraging the nitro group’s directing effects .
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